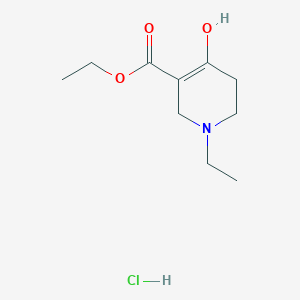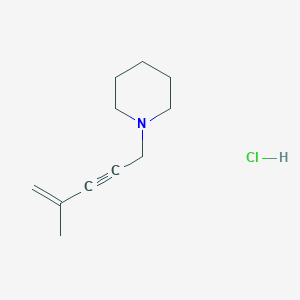
1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-methylpent-4-en-2-ynyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with the 4-methylpent-4-en-2-ynyl group: This step involves the introduction of the 4-methylpent-4-en-2-ynyl group onto the piperidine ring. This can be done using various reagents and catalysts to ensure the correct positioning and bonding.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the 4-methylpent-4-en-2-ynyl group or other substituents on the piperidine ring are replaced by different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylpent-4-EN-2-YN-1-YL)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(4-Methylpent-4-en-2-ynyl)piperidine: The free base form without the hydrochloride salt.
1-(4-Methylpent-4-en-2-ynyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
1-(4-Methylpent-4-en-2-ynyl)morpholine: A compound with a morpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylpent-4-en-2-ynyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2)7-6-10-12-8-4-3-5-9-12;/h1,3-5,8-10H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGNFZKJASNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CCN1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216563-61-9 |
Source


|
| Record name | Piperidine, 1-(4-methyl-4-penten-2-yn-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216563-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
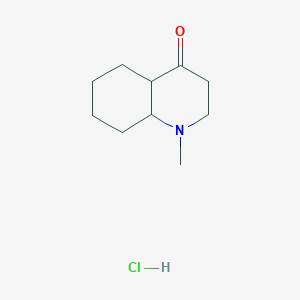
![1-[(1-ethyl-1-methylprop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one](/img/structure/B7982602.png)
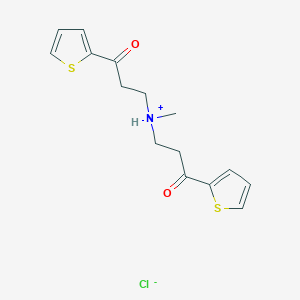
![7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride](/img/structure/B7982616.png)
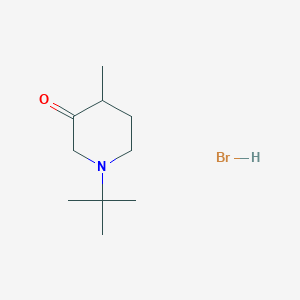
![1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one](/img/structure/B7982632.png)
![4'-t-Butyl-6-methoxy-2,3,4,9-tetrahydrospiro[$b-carboline-1,1'-cyclohexane] hydrochloride](/img/structure/B7982636.png)
![1-Cyclopent-1-en-1-yl-3-[(1,1-dimethylprop-2-yn-1-yl)amino]propan-1-one](/img/structure/B7982656.png)
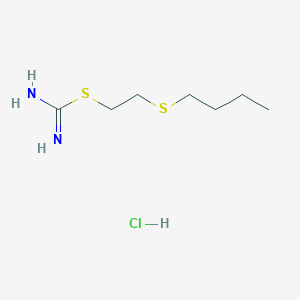
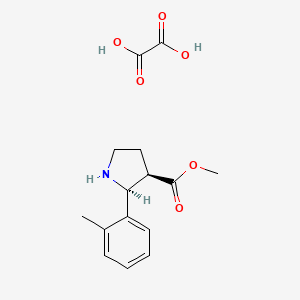
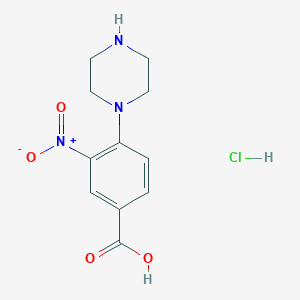
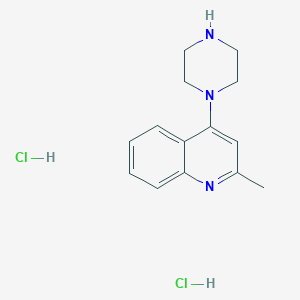
![1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7982695.png)
